N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide
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Overview
Description
N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is a compound that belongs to the class of cyanoacetamides. These compounds are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The presence of both cyano and carbonyl functional groups in the molecule makes it highly reactive and versatile in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide typically involves the reaction of N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide with cyanomethylating agents. One common method is the reaction of the amide with methyl cyanoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide involves its interaction with various molecular targets. The cyano and carbonyl groups can form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Specific pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-(cyanomethyl)-2-(4-oxopiperidin-1-yl)acetamide
- 2-Cyano-N-(4-nitrophenyl)acetamide
- N-(cyanomethyl)-2-(prop-2-en-1-ylamino)acetamide
Uniqueness
N-(cyanomethyl)-N-methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]acetamide is unique due to its specific structural features, such as the phenylethyl group and the sulfanyl linkage. These features contribute to its distinct reactivity and potential biological activities compared to other cyanoacetamides .
Properties
IUPAC Name |
N-(cyanomethyl)-N-methyl-2-phenacylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2S/c1-15(8-7-14)13(17)10-18-9-12(16)11-5-3-2-4-6-11/h2-6H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZJGIHAQZUNLQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)CSCC(=O)C1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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